BenchChemオンラインストアへようこそ!

Oritinib mesylate

EGFR T790M Kinase Selectivity Third-Generation EGFR TKI

Oritinib mesylate (SH-1028/rilertinib) features a unique tetrahydro-pyrrolo[1,2-a]indole scaffold distinct from osimertinib, conferring differentiated target selectivity. This irreversible 3rd-gen EGFR TKI potently inhibits sensitizing (exon 19 del, L858R) and T790M resistance mutations while sparing WT EGFR. At 5 mg/kg/day PO, it drives sustained tumor regression in T790M+ and exon 19 del xenografts without WT inhibition. Its metabolite Imp3 lacks WT EGFR activity (unlike osimertinib's AZ5104). Clinically validated with ORR >60% and PFS >12 months in T790M+ NSCLC. An essential tool for C797S resistance research, xenograft PoC studies, and pharmacoeconomic HTA analyses comparing 3rd-gen EGFR TKIs.

Molecular Formula C32H41N7O5S
Molecular Weight 635.8 g/mol
Cat. No. B14756089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOritinib mesylate
Molecular FormulaC32H41N7O5S
Molecular Weight635.8 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC.CS(=O)(=O)O
InChIInChI=1S/C31H37N7O2.CH4O3S/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38;1-5(2,3)4/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4)
InChIKeyIKCINODAIQYCSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oritinib Mesylate Procurement Guide: Core Baseline and Third-Generation EGFR TKI Classification


Oritinib mesylate (SH-1028, Rilertinib mesylate) is an orally bioavailable, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is a pyrimidine-based compound engineered to selectively target both sensitizing EGFR mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while largely sparing wild-type EGFR . It received marketing approval in China (NMPA) for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation, following progression on prior EGFR TKI therapy [2].

Oritinib Mesylate Procurement Rationale: Critical Differentiation from Generic Third-Generation EGFR TKI Substitution


Third-generation EGFR TKIs are not interchangeable due to significant structural divergence from a common pyrimidine core [1]. Oritinib mesylate's unique 6,7,8,9-tetrahydro-pyrrolo[1,2-a]indole modification confers distinct molecular pharmacology relative to osimertinib, including a more stable structure, a unique major metabolite (Imp3) with no wild-type EGFR inhibitory activity, and a distinct off-target kinase inhibition profile . These differences translate into divergent preclinical potency, in vivo safety, and ultimately, clinical efficacy and cost-effectiveness that preclude generic substitution [2].

Oritinib Mesylate Evidence Guide: Quantified Differentiation in Kinase Selectivity, In Vivo Efficacy, Clinical Outcomes, and Safety


Kinase Inhibition Profile: Quantified Mutant-Selective Potency and Superiority over Osimertinib in Preclinical Assays

Oritinib mesylate demonstrates potent, mutant-selective EGFR kinase inhibition. In a head-to-head kinase assay, oritinib exhibited a stronger inhibitory effect on EGFR L858R (IC50: 2.35 nM) and comparable effects on EGFR L858R/T790M (IC50: 0.55 nM), EGFR d746-750 (IC50: 1.6 nM), and EGFR d746-750/T790M (IC50: 0.84 nM) relative to osimertinib . Critically, its selectivity for the L858R/T790M double mutant over wild-type EGFR is >80-fold, and cellular selectivity reached up to 198-fold (NCI-H1975 cells vs. A431 cells) .

EGFR T790M Kinase Selectivity Third-Generation EGFR TKI Preclinical Pharmacology

Clinical Efficacy in T790M+ NSCLC: Phase 2 Outcomes with Quantified ORR, PFS, and OS Benchmarks

In a pivotal Phase 2 registration study (NCT03823807) of 227 patients with advanced EGFR T790M+ NSCLC who had progressed on prior EGFR TKIs, oritinib mesylate (200 mg/day) achieved an Independent Review Committee (IRC)-assessed Objective Response Rate (ORR) of 60.4% (95% CI: 53.7-66.8), a median Progression-Free Survival (PFS) of 12.6 months (95% CI: 9.7-15.3), and a median Overall Survival (OS) of 26.0 months (95% CI: 23.3-NR) in the dose-verification cohort [1]. While not a head-to-head trial, these results compare favorably to historical second-line data for osimertinib (e.g., AURA3 trial: ORR 71%, PFS 10.1 months) [2].

NSCLC EGFR T790M Clinical Trial Phase 2 Second-Line Therapy

Safety Profile: Quantified Rates of Interstitial Lung Disease (ILD) and Severe Diarrhea Versus In-Class Comparators

Oritinib mesylate's safety profile is characterized by a notable absence of certain class-related toxicities. In the Phase 2 trial (N=286), no cases of interstitial lung disease (ILD) were reported [1]. The incidence of grade ≥3 diarrhea was 2.1% (6 of 286 patients) [1]. This is a significant differentiation point within the class. For example, third-generation EGFR TKI osimertinib has a reported ILD incidence of ~3.7% in a large meta-analysis and grade ≥3 diarrhea in 1-2% of patients [2]. First-generation agents like gefitinib have ILD rates up to 5.8% in Asian populations [2].

Drug Safety Interstitial Lung Disease Adverse Events EGFR TKI Toxicity Profile

Pharmacoeconomic Analysis: Quantified Cost-Effectiveness Advantage over Osimertinib in the Chinese Healthcare System

A 2025 Markov model analysis comparing rilertinib (oritinib) to osimertinib in the second-line treatment of EGFR T790M+ NSCLC in China found that rilertinib was a cost-effective option [1]. The incremental cost-effectiveness ratio (ICER) was $12,786.08 per quality-adjusted life year (QALY) gained, which is below the willingness-to-pay threshold of one-time China's GDP per capita ($13,444.68) [1]. The analysis was based on an unanchored matching-adjusted indirect comparison (MAIC) of efficacy data [1].

Pharmacoeconomics Cost-Effectiveness Health Technology Assessment NSCLC China

Oritinib Mesylate Application Scenarios: Evidence-Based Use Cases in Oncology Research and Drug Development


Preclinical In Vivo Efficacy Studies in EGFR Mutant Xenograft Models

Oritinib mesylate is a high-value tool compound for establishing proof-of-concept in EGFR mutant NSCLC xenograft models. Its potent in vivo activity at a low, well-tolerated dose (5 mg/kg/day, PO) against both EGFR T790M (NCI-H1975) and exon 19 deletion (PC-9) tumors, while showing no inhibition of wild-type EGFR A431 xenografts, makes it ideal for studies specifically evaluating the therapeutic window of mutant-selective EGFR inhibition [1].

Clinical Development and Health Technology Assessment (HTA) for Second-Line EGFR T790M+ NSCLC

Oritinib mesylate (as rilertinib) is the subject of active Phase 3 clinical trials and has established a clear value proposition in second-line EGFR T790M+ NSCLC. Its demonstrated efficacy (ORR >60%, PFS >12 months) and favorable safety profile (no ILD, low grade ≥3 diarrhea) provide a strong foundation for further clinical development, regulatory submissions, and cost-effectiveness analyses in markets seeking alternatives to established agents [2]. The pharmacoeconomic data provides a direct case for HTA submissions [3].

In Vitro Studies on Acquired Resistance to Third-Generation EGFR TKIs

Given the inevitable emergence of resistance to osimertinib (often via C797S mutation), oritinib mesylate serves as a critical comparator or reference compound in studies investigating resistance mechanisms. Its distinct chemical structure and unique metabolite profile (Imp3) relative to osimertinib's metabolite (AZ5104) offer a distinct molecular scaffold for exploring structure-activity relationships and developing next-generation inhibitors to overcome tertiary resistance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oritinib mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.